molecular formula C8H9N5 B1351294 4-(5-methyl-1H-tetrazol-1-yl)aniline CAS No. 64170-55-4

4-(5-methyl-1H-tetrazol-1-yl)aniline

Cat. No. B1351294
CAS RN: 64170-55-4
M. Wt: 175.19 g/mol
InChI Key: NWSABTXLPRLZII-UHFFFAOYSA-N
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Description

“4-(5-methyl-1H-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C8H9N5 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “4-(5-methyl-1H-tetrazol-1-yl)aniline” consists of a tetrazole ring attached to an aniline group . The tetrazole ring contains four nitrogen atoms and one carbon atom, while the aniline group contains a benzene ring attached to an amine (-NH2) group .


Physical And Chemical Properties Analysis

“4-(5-methyl-1H-tetrazol-1-yl)aniline” is a solid at room temperature . Its molecular weight is 175.19 .

Scientific Research Applications

Synthesis Methodologies

Research on tetrazole derivatives often focuses on novel synthesis techniques. For instance, studies have explored the synthesis of tetrazoles as intermediates for antitumor agents and for their potential in constructing complex molecular structures. The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, serving as an intermediate for the antitumor agent nilotinib, showcases the utility of tetrazole derivatives in medicinal chemistry. This process involves fluorination and substitution reactions, highlighting the versatility of tetrazoles in synthetic chemistry (Yang Shijing, 2013).

Material Science and Organic Electronics

Tetrazole derivatives are also significant in the development of luminescent materials and organic electronics. For example, research on platinum complexes with tetrazole ligands has demonstrated their potential in electroluminescence applications. These complexes exhibit high luminescence quantum yields and have been incorporated into organic light-emitting diode (OLED) devices, showing excellent performance (Dileep A. K. Vezzu et al., 2010). This indicates the role of tetrazole-containing compounds in advancing materials science and technology.

Corrosion Inhibition

Another area of application is corrosion inhibition. Tetrazole derivatives have been studied for their effectiveness in protecting metals against corrosion, particularly in acidic environments. Such compounds offer a promising avenue for developing new corrosion inhibitors, showcasing the chemical stability and protective capability of tetrazole rings (R. Chadli et al., 2020).

Safety And Hazards

“4-(5-methyl-1H-tetrazol-1-yl)aniline” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSABTXLPRLZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385173
Record name 4-(5-methyl-1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-1H-tetrazol-1-yl)aniline

CAS RN

64170-55-4
Record name 4-(5-methyl-1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Pokhodylo, R Martyak, M Тupychak, K Pitkovych… - Chemistry - science.lpnu.ua
1 A convenient two-step method for the synthesis of novel 1, 3-benzoxathiol-2-ones and naphtho [2, 1-d][1, 3] oxathiol-2-ones bearing (1H-tetrazol-1-yl) phenyl motif was developed. As …
Number of citations: 3 science.lpnu.ua

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